6-(Hydroxymethyl)-5,5-dimethylmorpholin-3-one
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Overview
Description
6-(Hydroxymethyl)-5,5-dimethylmorpholin-3-one is a chemical compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a hydroxymethyl group attached to the sixth position of the morpholine ring, and two methyl groups attached to the fifth position The morpholine ring itself is a six-membered ring containing one nitrogen atom and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethyl)-5,5-dimethylmorpholin-3-one can be achieved through several synthetic routes. One common method involves the reaction of 5,5-dimethylmorpholin-3-one with formaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a hydroxymethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to maximize the yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Hydroxymethyl)-5,5-dimethylmorpholin-3-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the hydroxymethyl group, where it can be replaced by other functional groups using appropriate reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.
Scientific Research Applications
6-(Hydroxymethyl)-5,5-dimethylmorpholin-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(Hydroxymethyl)-5,5-dimethylmorpholin-3-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations that contribute to its biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)furfural: This compound also contains a hydroxymethyl group and is known for its applications in the food industry and as a precursor for biofuels.
6-Hydroxymethylpterin: Another compound with a hydroxymethyl group, used in biochemical research and as a precursor for various pharmaceuticals.
Uniqueness
6-(Hydroxymethyl)-5,5-dimethylmorpholin-3-one is unique due to its specific structural features, including the morpholine ring and the presence of both hydroxymethyl and dimethyl groups
Properties
IUPAC Name |
6-(hydroxymethyl)-5,5-dimethylmorpholin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-7(2)5(3-9)11-4-6(10)8-7/h5,9H,3-4H2,1-2H3,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSWBXKNZJPIKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OCC(=O)N1)CO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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